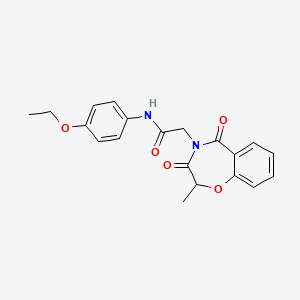

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide

Description

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide is a synthetic small molecule characterized by a benzoxazepin core fused with a dioxo moiety and substituted with a methyl group at the 2-position. The acetamide side chain is linked to a 4-ethoxyphenyl group, distinguishing it from related benzodiazepine-dione derivatives. However, specific biological data are absent in the provided evidence, necessitating a focus on its physicochemical and synthetic comparison to analogs.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-1,4-benzoxazepin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c1-3-26-15-10-8-14(9-11-15)21-18(23)12-22-19(24)13(2)27-17-7-5-4-6-16(17)20(22)25/h4-11,13H,3,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDJUGINYNBVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(OC3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available literature and data.

- Molecular Formula : C19H18N2O4

- Molecular Weight : 338.36 g/mol

- CAS Number : 903853-01-0

Research indicates that this compound may exhibit a range of biological activities, particularly in the context of neurodegenerative diseases and cancer. The benzoxazepine scaffold is known for its diverse pharmacological properties, including modulation of neurotransmitter systems and potential anti-cancer effects.

Biological Activities

-

Neuroprotective Effects :

- Studies have suggested that compounds with a similar structure can inhibit the formation of amyloid-beta plaques, which are implicated in Alzheimer’s disease. This mechanism involves the modulation of gamma-secretase activity, thereby reducing neurotoxicity associated with amyloid-beta accumulation .

-

Anticancer Properties :

- Preliminary data suggest that N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetamide may possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been explored in vitro, showing promise as a potential chemotherapeutic agent .

- Anti-inflammatory Activity :

Case Studies and Research Findings

Several studies have investigated the biological activity of similar benzoxazepine derivatives:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of benzoxazepine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin) have been shown to inhibit cell proliferation in cancer models such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .

Case Study:

In a study published in the ACS Omega, a series of benzoxazepine derivatives were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the benzoxazepine core significantly enhanced cytotoxicity against tested cancer cell lines .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties, particularly against acetylcholinesterase and alpha-glucosidase. These enzymes are critical in conditions such as Alzheimer's disease and Type 2 diabetes mellitus (T2DM).

Enzyme Inhibition Data:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 2.7 |

| Alpha-glucosidase | Non-competitive | 5.0 |

The synthesis of sulfonamide derivatives containing the benzoxazepine moiety has shown promising results in inhibiting these enzymes, suggesting potential therapeutic applications for neurodegenerative diseases and metabolic disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin) derivatives. Modifications at various positions on the benzoxazepine ring have been systematically studied to determine their impact on biological activity.

Key Findings:

- Substituents at the para position of the ethoxyphenyl group enhance anticancer activity.

- The presence of electron-withdrawing groups increases enzyme inhibition potency.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for evaluating the viability of N-(4-ethoxyphenyl)-2-(2-methyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin) as a drug candidate. Research indicates favorable absorption, distribution, metabolism, and excretion (ADME) profiles for certain derivatives.

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 6 hours |

| Metabolism | Hepatic (CYP450) |

These properties suggest that modifications to enhance solubility and stability can further improve the compound's therapeutic potential.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Table 2: Yield Comparison of Selected Analogs

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

- Target Compound : Expected ¹H NMR signals include:

- Comparisons :

Mass Spectrometry (MS)

- Target Compound : Predicted molecular ion [M+H]⁺ ≈ 423 (C₂₁H₂₀N₂O₅).

- Comparisons :

Physicochemical and Functional Properties

- Hydrogen Bonding : The benzoxazepin-dione core and ethoxy group may engage in hydrogen bonding, akin to benzodiazepine-diones (). However, the ethoxy group’s lower polarity compared to hydroxyl or methoxy groups (, Compounds 1–2) could reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.